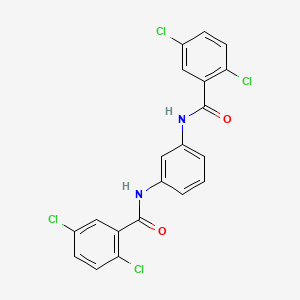![molecular formula C20H20N2O4S2 B4857358 N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4857358.png)
N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide
描述
N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as AS-2, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 is a sulfonamide derivative, which is known to exhibit potent anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of AS-2 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. AS-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. AS-2 has also been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. AS-2 has been shown to inhibit the production of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the infiltration of inflammatory cells into tissues. AS-2 has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, AS-2 has been shown to modulate the immune response by increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
AS-2 has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor properties, its ability to modulate the immune response, and its neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.
未来方向
There are several future directions for the study of AS-2. One potential direction is the development of more potent and selective analogs of AS-2, which may exhibit improved therapeutic properties. Another potential direction is the investigation of the potential use of AS-2 in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the potential use of AS-2 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrants further investigation. Finally, the potential use of AS-2 as an immunomodulatory agent for the treatment of autoimmune disorders, such as rheumatoid arthritis, should also be explored.
Conclusion:
In conclusion, AS-2 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 exhibits potent anti-inflammatory and anti-tumor properties, modulates the immune response, and exhibits neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, potential toxicity, and limited bioavailability. Further research is needed to fully understand the mechanism of action of AS-2 and to explore its potential therapeutic applications in various fields of research.
科学研究应用
AS-2 has been extensively studied for its potential therapeutic applications in various fields of research, including oncology, immunology, and neuroscience. AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and neoplastic disorders. AS-2 has also been shown to modulate the immune response, making it a potential immunomodulatory agent. Additionally, AS-2 has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
3,4-dimethyl-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-8-11-20(14-16(15)2)28(25,26)22-18-9-12-19(13-10-18)27(23,24)21-17-6-4-3-5-7-17/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWIPQIIXKBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)
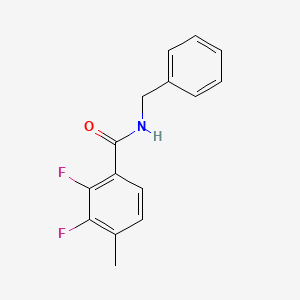
![N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4857299.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4857309.png)
![isopropyl 4-(4-tert-butylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4857312.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
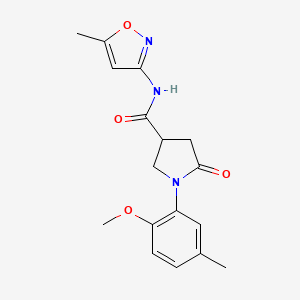
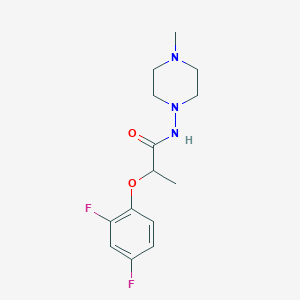
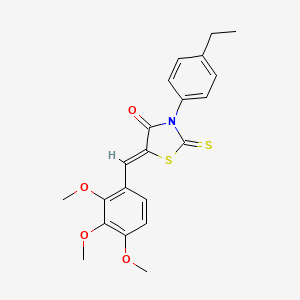
![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4857355.png)
![N-(2-methoxy-5-nitrophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4857359.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4857367.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(2-methylphenyl)piperidine](/img/structure/B4857372.png)
